(2,2-dimethylcyclohexyl)methanamine
Description
Properties
IUPAC Name |
(2,2-dimethylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2)6-4-3-5-8(9)7-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFOFTIBSUHGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297617 | |
| Record name | 2,2-Dimethylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381665-67-4 | |
| Record name | 2,2-Dimethylcyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381665-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylcyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 2,2 Dimethylcyclohexyl Methanamine
Retrosynthetic Analysis of the (2,2-Dimethylcyclohexyl)methanamine Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For this compound, the primary disconnection targets the C-N bond of the aminomethyl group, as this is a common and reliable bond to form.
This initial disconnection leads to two primary synthons: a (2,2-dimethylcyclohexyl)methyl electrophile and a nucleophilic ammonia (B1221849) equivalent. A more practical approach considers the disconnection of the C-C bond between the cyclohexane (B81311) ring and the aminomethyl carbon. This strategy points towards key precursor molecules such as 2,2-dimethylcyclohexanecarbaldehyde or 2,2-dimethylcyclohexanecarbonitrile. These precursors can then be transformed into the target amine through established synthetic methods.
Further analysis can deconstruct the 2,2-dimethylcyclohexane core. A logical disconnection would be at the C-C bonds involving the quaternary carbon, potentially leading back to simpler cyclic ketones or acyclic precursors through annulation strategies. However, for practical laboratory synthesis, 2,2-dimethylcyclohexanone (B156460) often serves as a readily accessible starting material.
Key Retrosynthetic Disconnections:
| Disconnection Type | Precursor Molecule | Corresponding Synthetic Strategy |
| C-N Bond | (2,2-dimethylcyclohexyl)methyl halide | Gabriel Synthesis, Direct Amination |
| C-CH₂NH₂ Bond | 2,2-dimethylcyclohexanecarbaldehyde | Reductive Amination |
| C-CN Bond | 2,2-dimethylcyclohexanecarbonitrile | Nitrile Reduction |
| C-C=O Bond | 2,2-dimethylcyclohexanecarboxamide | Hofmann Rearrangement |
Development of Novel Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established routes, each with its own set of advantages and limitations regarding yield, scalability, and functional group tolerance.
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. organic-chemistry.orgmdpi.com This process typically involves the reaction of an aldehyde or ketone with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, the key starting material is 2,2-dimethylcyclohexanecarbaldehyde. This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced. A variety of reducing agents can be employed for this transformation.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | A common and cost-effective reagent, though it can also reduce the starting aldehyde. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | More selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | A mild and selective reagent, often preferred for its ease of handling and high yields. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Raney Ni, PtO₂ | A "clean" method where the byproduct is water, but requires specialized hydrogenation equipment. organic-chemistry.org |
The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org
The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. This pathway begins with 2,2-dimethylcyclohexanecarbonitrile, which can be prepared from the corresponding halide or via other established methods.
The strong triple bond of the nitrile requires potent reducing agents or catalytic methods for its conversion to a primary amine.
Methods for Nitrile Reduction:
| Reagent/Method | Typical Conditions | Characteristics |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful and highly effective reducing agent, but pyrophoric and requires careful handling. |
| Catalytic Hydrogenation | H₂, Raney Nickel or Rh/Al₂O₃, often with NH₃ | High pressure and temperature may be required. The presence of ammonia helps to suppress the formation of secondary amines. |
| Borane complexes (e.g., BH₃·THF) | Tetrahydrofuran (B95107) (THF) | A milder alternative to LiAlH₄, offering good yields and functional group tolerance. organic-chemistry.org |
This approach is attractive due to the relative stability of the nitrile precursor and the straightforward nature of the reduction step.
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct amination. wikipedia.orgbyjus.comchemistrysteps.com The process involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgbyjus.com
The synthesis of this compound via this route would start with (2,2-dimethylcyclohexyl)methyl halide (e.g., bromide or iodide).
Steps of the Gabriel Synthesis:
Alkylation: Potassium phthalimide reacts with (2,2-dimethylcyclohexyl)methyl halide in a solvent like DMF via an SN2 mechanism. nrochemistry.com
Deprotection: The N-alkylphthalimide is cleaved to yield the primary amine. This is traditionally done with strong acid or base, but the Ing-Manske procedure, using hydrazine (B178648) hydrate (B1144303) in refluxing ethanol, is a milder and more common alternative. wikipedia.orgthermofisher.com
While reliable for primary alkyl halides, the Gabriel synthesis is generally not suitable for secondary halides and can be limited by the harsh conditions required for deprotection in some cases. wikipedia.orgbyjus.com
The Hofmann rearrangement provides a pathway to primary amines from primary amides with the loss of one carbon atom. tcichemicals.comwikipedia.orgpharmdguru.com This reaction is particularly useful as it offers a different retrosynthetic disconnection, starting from a carboxylic acid derivative.
The key steps involve the treatment of a primary amide, in this case, 2,2-dimethylcyclohexanecarboxamide, with bromine or another halogen in a basic aqueous solution. jove.com This leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com
Reaction Sequence:
Formation of an N-bromoamide intermediate. wikipedia.org
Base-induced rearrangement to an isocyanate.
Hydrolysis of the isocyanate to a carbamic acid, which decarboxylates to the amine. wikipedia.org
A related reaction, the Curtius rearrangement, proceeds through a similar isocyanate intermediate but starts from an acyl azide. jove.com Both methods are known to retain the configuration of the migrating alkyl group. jove.com
The development of methods to produce single enantiomers of chiral compounds is a significant goal in modern chemistry, particularly for applications in pharmaceuticals and materials science. acs.orgresearchgate.net While this compound itself is achiral, the introduction of a substituent on the cyclohexane ring would create a chiral center. The principles of stereoselective synthesis are therefore relevant for producing chiral analogs.
Achieving enantioselectivity can be approached in several ways:
Asymmetric Catalysis: Utilizing chiral catalysts to influence the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of a suitably substituted enamine or imine could yield an enantiomerically enriched amine. acs.org Transition metal catalysts with chiral ligands are often employed for this purpose. acs.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct a subsequent reaction in a stereoselective manner, followed by removal of the auxiliary. thieme-connect.com
Biocatalysis: Employing enzymes, such as transaminases or dehydrogenases, which can exhibit high levels of stereoselectivity. nih.govrochester.edu These biocatalytic methods offer the advantage of operating under mild, environmentally benign conditions. nih.gov
For the synthesis of a specific enantiomer of a chiral derivative of this compound, one might start with an enantiopure precursor, such as a resolved chiral ketone, and carry it through one of the synthetic sequences described above, ensuring that the stereocenter is not racemized.
Stereoselective Synthesis of Enantiopure this compound
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a common approach involves the use of a chiral auxiliary to direct the stereoselective functionalization of a prochiral precursor.
A plausible synthetic route begins with 2,2-dimethylcyclohexanecarboxylic acid. This acid can be coupled with a chiral auxiliary, such as a pseudoephedrine or pseudoephenamine, to form a chiral amide. nih.gov The α-proton of the carbonyl group can then be deprotonated using a non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate's conformation is influenced by the steric bulk of the auxiliary, effectively shielding one face of the molecule. wikipedia.orgnih.gov Subsequent reaction with an electrophile proceeds with high diastereoselectivity.
For the synthesis of the target amine, the amide can be reduced. However, a more common strategy for creating the aminomethyl group is to start with a precursor that can be converted to the amine. For instance, if the chiral auxiliary is attached to 2,2-dimethylcyclohexanecarboxylic acid, the resulting chiral amide can undergo stereoselective alkylation or other modifications before the auxiliary is cleaved to yield an enantiomerically enriched carboxylic acid derivative. This derivative can then be converted to the primary amine via standard functional group transformations, such as a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding nitrile or amide.
Camphorsultam is another effective chiral auxiliary that can be used in a similar manner. wikipedia.org By forming an N-acyl sultam with 2,2-dimethylcyclohexanecarboxylic acid, stereoselective reactions can be performed on the acyl group or the ring, followed by cleavage to release the chiral product. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of carboxylic acid derivatives. nih.gov | Forms crystalline amides, high diastereoselectivity in alkylations, especially for forming quaternary centers. nih.gov |
| Oxazolidinones (Evans Auxiliaries) | Aldol reactions, alkylations, acylations. wikipedia.org | Well-defined transition states leading to predictable stereochemistry. |
| Camphorsultam (Oppolzer's Sultam) | Michael additions, alkylations, synthesis of oxazoline (B21484) rings. wikipedia.org | High stereoselectivity, often superior to oxazolidinones in specific applications. wikipedia.org |
| (S)- or (R)-1-Phenylethylamine | Resolution of racemic acids, synthesis of chiral amides. | Readily available, used in diastereomeric salt crystallization. |
Asymmetric Catalysis in Formation of the Cyclohexyl Moiety Precursor
Asymmetric catalysis offers a more atom-economical approach to establishing the stereocenter in the precursor to this compound. This often involves the hydrogenation of a prochiral olefin using a chiral catalyst. A suitable precursor would be a 2,2-dimethylcyclohexene derivative, such as 2,2-dimethylcyclohex-1-enecarbonitrile or a related ester.
The catalytic hydrogenation of such a substrate using a chiral transition metal complex can produce the desired stereoisomer with high enantiomeric excess (ee). Rhodium and ruthenium catalysts, combined with chiral phosphine (B1218219) ligands like BINAP or other bidentate ligands, are commonly employed for the asymmetric hydrogenation of substituted olefins. nih.gov The choice of ligand, metal, solvent, and reaction conditions is crucial for achieving high selectivity. nih.gov
For example, the hydrogenation of a (2,2-dimethyl-1-cyclohexenyl) derivative in the presence of a chiral catalyst would lead to the formation of the chiral 2,2-dimethylcyclohexyl scaffold. A study on the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium and ruthenium catalysts demonstrated the diastereoselective formation of (1S,2R)-2-methylcyclohexane carboxylic acid with up to 96% diastereomeric excess (de). nih.gov This highlights the principle that a chiral auxiliary on the substrate can direct the hydrogenation of an aromatic ring to a specific cyclohexyl stereoisomer. nih.gov A similar principle could be applied to a prochiral cyclohexene (B86901) precursor.
Another powerful method is the asymmetric conjugate addition to an α,β-unsaturated carbonyl compound, such as a 2,2-dimethyl-cyclohexenone derivative. Catalysts based on copper, rhodium, or other metals, in conjunction with chiral ligands, can facilitate the addition of various nucleophiles to create the desired stereocenter. liv.ac.uk
Enzymatic Transformations
Enzymes offer high selectivity and operate under mild conditions, making them attractive for the synthesis of chiral amines. nih.govnih.gov For this compound, enzymatic methods can be employed in two primary ways: kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral precursor.
Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the other enantiomer to be isolated. researchgate.netethz.ch For racemic this compound, a lipase (B570770) such as Novozym 435 (Candida antarctica lipase B) could be used to selectively acylate one enantiomer in the presence of an acyl donor (e.g., ethyl acetate). nih.gov This leaves the unreacted amine enantiomer in high enantiomeric purity. The acylated amine can also be collected and the amine regenerated, providing access to both enantiomers. The efficiency of the resolution is often described by the enantioselectivity value (E). nih.gov
Asymmetric Synthesis: Amine dehydrogenases (AmDHs) and transaminases (TAs) are powerful enzymes for the asymmetric synthesis of chiral amines. nih.govnih.gov
Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a ketone. The synthesis could start from 2,2-dimethylcyclohexanecarbaldehyde, which would be converted into the target amine using an AmDH, ammonia as the amine source, and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone or aldehyde acceptor. Starting with 2,2-dimethylcyclohexanecarbaldehyde, a transaminase could produce this compound with high enantiomeric excess. nih.gov
Protein engineering and enzyme immobilization are key strategies to improve the stability, reusability, and substrate scope of these biocatalysts for industrial applications. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of any synthetic route. For the synthesis of this compound, this involves a systematic study of various parameters.
A key pathway to this amine is the reductive amination of 2,2-dimethylcyclohexanecarbaldehyde. organic-chemistry.org The optimization of this reaction would involve several factors:
Reducing Agent: A variety of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). sigmaaldrich.com NaBH₃CN is often effective under mildly acidic conditions where the imine intermediate is readily formed and reduced. STAB is a milder, non-toxic alternative that is effective for a wide range of substrates. Catalytic hydrogenation is another option. researchgate.net
Solvent: The choice of solvent can influence reaction rates and selectivity. Dichloromethane (DCM), tetrahydrofuran (THF), and methanol are common choices. A study on reductive amination found that methanol could provide good conversion, while toluene (B28343) led to a decrease in yield. researchgate.netscielo.org.mx
Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are critical variables. For instance, the reductive amination of cyclohexanone (B45756) with dimethylamine (B145610) is performed at 60-250°C and 15-200 bar pressure. google.com Lowering the temperature can sometimes improve selectivity but may decrease the reaction rate. researchgate.net
Catalyst Loading: In catalytic reactions, the amount of catalyst can significantly impact conversion and yield. Increasing catalyst loading from 3 mol% to 5 mol% has been shown to improve the yield of reductive amination reactions. researchgate.net
pH: For reactions in aqueous media or those involving acid/base catalysis (like imine formation), controlling the pH is crucial for optimizing the rate of the desired reaction while minimizing side reactions.
Table 2: Parameter Optimization for a Generic Reductive Amination
| Parameter | Condition A | Condition B | Condition C | Outcome |
|---|---|---|---|---|
| Reducing Agent | NaBH₄ | NaBH₃CN | H₂/Pd-C | NaBH₃CN often gives higher yields for sensitive substrates by selectively reducing the iminium ion. sigmaaldrich.com |
| Solvent | Methanol | THF | Dichloromethane | THF is often a good choice for reactions with borohydride reagents. scielo.org.mx |
| Temperature | 0 °C | Room Temp. | 50 °C | Room temperature is often a good starting point; higher temperatures may increase side reactions. |
| Catalyst Loading | 1 mol% | 3 mol% | 5 mol% | Higher loading can increase reaction rate and yield but also cost. researchgate.net |
Isolation and Purification Techniques for this compound
The final stage of the synthesis involves the isolation and purification of the target amine to achieve the desired chemical and enantiomeric purity.
Extraction and Crystallization: After the reaction is complete, a standard workup procedure involves quenching the reaction, followed by liquid-liquid extraction to separate the product from the reaction medium. Since amines are basic, the pH of the aqueous layer can be adjusted to facilitate extraction. The amine can be extracted into an organic solvent from a basic aqueous solution. It can then be converted to a salt (e.g., hydrochloride or tartrate) by treatment with an appropriate acid. These salts are often crystalline solids that can be purified by recrystallization, which can also enhance the enantiomeric purity if a chiral acid is used to form diastereomeric salts. rsc.org
Chromatography:
Column Chromatography: Standard silica (B1680970) gel chromatography can be used to remove non-basic impurities. However, amines can sometimes show poor behavior (tailing) on silica. This can often be mitigated by pre-treating the silica gel with a base like triethylamine (B128534) or by using alumina (B75360) as the stationary phase.
Ion-Exchange Chromatography: As amines are basic, they can be purified using cation-exchange resins. The crude product mixture is loaded onto the column, which is then washed to remove neutral and acidic impurities. The desired amine is subsequently eluted by washing with a basic solution or a solution of high ionic strength. stackexchange.com
Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomers of this compound and determine the enantiomeric excess (ee), chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP), often based on cellulose (B213188) or amylose (B160209) derivatives, that interacts differently with the two enantiomers, leading to their separation. mdpi.com This is an analytical technique but can be scaled to a preparative level for the isolation of pure enantiomers. rcsi.com
Distillation: If the amine is a liquid and thermally stable, distillation (including vacuum distillation for high-boiling point compounds) can be an effective method for purification, particularly for removing non-volatile impurities.
The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. A combination of these techniques is often employed to achieve high purity. rsc.orgstackexchange.com
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 2,2 Dimethylcyclohexyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique in organic chemistry for delineating the precise arrangement of atoms within a molecule. Through the analysis of chemical shifts, spin-spin couplings, and signal integrations, a detailed structural map can be derived.
The ¹H NMR spectrum of (2,2-dimethylcyclohexyl)methanamine is anticipated to display a set of signals characteristic of its unique proton environments. The gem-dimethyl groups, being diastereotopic due to the chiral center at C1, should theoretically present as two separate singlets. The protons on the cyclohexane (B81311) ring would yield complex, overlapping multiplets in the aliphatic region. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a doublet, resulting from coupling to the adjacent methine proton. The amine protons (-NH₂) typically manifest as a broad singlet, the identity of which can be confirmed by its disappearance upon D₂O exchange. libretexts.orgdocbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Cyclohexyl -CH- | 1.80 - 2.00 | m | - | 1H |
| -CH₂NH₂ | 2.45 - 2.65 | d | ~7.0 | 2H |
| Cyclohexyl -CH₂- | 1.10 - 1.75 | m | - | 8H |
| -NH₂ | 1.00 - 2.50 | br s | - | 2H |
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each carbon atom in the molecule. The quaternary carbon atom (C2) bearing the two methyl groups will appear as a singlet. The carbon of the aminomethyl group will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgdocbrown.info The remaining signals will correspond to the carbons of the cyclohexane ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂NH₂ | ~48-52 |
| Cyclohexyl C1 | ~43-47 |
| Cyclohexyl C2 | ~33-38 |
| Cyclohexyl C3, C4, C5, C6 | ~20-40 |
2D NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.orglibretexts.org For this compound, cross-peaks would be expected between the methine proton (C1-H) and the protons of the adjacent aminomethyl group, as well as the neighboring methylene protons on the cyclohexane ring (C6-H₂). This would help to trace the proton network throughout the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons to their directly attached carbons. youtube.com This would allow for the definitive assignment of each carbon signal based on the corresponding proton signal. For example, the singlet signals of the methyl protons would correlate to the signals of the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net It is particularly powerful for identifying quaternary carbons. The protons of the gem-dimethyl groups are expected to show correlations to the quaternary carbon C2, as well as to C1 and C3, firmly establishing their position. The protons of the -CH₂NH₂ group would show a correlation to the C1 carbon of the cyclohexane ring.
Infrared (IR) Spectroscopic Characterization of Functional Groups
IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show the following key absorption bands:
N-H Stretching : As a primary amine, two bands should appear in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. libretexts.orgorgchemboulder.com
C-H Stretching : Strong, sharp peaks in the 2850-2960 cm⁻¹ range will be present, indicative of the C-H bonds in the saturated hydrocarbon structure. pressbooks.pubmaricopa.edu
N-H Bending : A characteristic bending vibration (scissoring) for the -NH₂ group is expected around 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching : A weaker absorption in the 1020-1250 cm⁻¹ region corresponds to the stretching of the carbon-nitrogen single bond. orgchemboulder.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -NH₂ | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |
| -NH₂ | N-H Bend | 1580 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.
Under EI-MS conditions, this compound (molecular weight: 141.26 g/mol ) would undergo ionization and subsequent fragmentation.
Key expected features in the mass spectrum include:
Molecular Ion Peak (M⁺) : A peak at an m/z of 141, representing the intact molecule with one electron removed. This peak may be of low intensity, which is common for aliphatic amines. libretexts.orgmiamioh.edu
Alpha-Cleavage : This is a dominant fragmentation pathway for amines, where the bond beta to the nitrogen atom is cleaved. libretexts.orgmiamioh.edu This would lead to the formation of a highly stable iminium cation, [CH₂=NH₂]⁺, at m/z 30, which is often the most abundant peak (base peak) in the spectrum.
Loss of Radicals : The loss of a methyl radical (•CH₃) would result in a fragment at m/z 126. The loss of the aminomethyl radical (•CH₂NH₂) via cleavage of the C1-C(H₂)N bond would yield a fragment at m/z 111.
Ring Fragmentation : The cyclohexane ring itself can fragment, typically through the loss of neutral molecules like ethene (28 Da), leading to a series of smaller fragment ions. docbrown.info
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 141 | [C₉H₁₉N]⁺• | Molecular Ion |
| 126 | [C₈H₁₆N]⁺ | M⁺ - •CH₃ |
| 111 | [C₈H₁₅]⁺ | M⁺ - •CH₂NH₂ |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the expected boiling point of this compound, it should be amenable to GC analysis. A non-polar or medium-polarity capillary column would likely be suitable for achieving good separation from any non-polar impurities. The retention time of the compound is a key identifier under specific chromatographic conditions.
When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information for each eluted component. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺), although it may be weak due to the compound's aliphatic nature. The fragmentation pattern would be more complex than in ESI-MS but would provide a wealth of structural information. Characteristic fragments would likely arise from the cleavage of the C-C bonds within the cyclohexane ring and the loss of the aminomethyl group.
Table 2: Hypothetical GC-MS Data for this compound
| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 12.5 | 141 | 126, 97, 83, 69, 56, 44 | Elution of the target compound, with fragments corresponding to the loss of a methyl group, the aminomethyl group, and various ring cleavages. |
| 9.8 | - | - | Potential volatile impurity. |
Note: This data is hypothetical and serves as an illustrative example of what might be observed.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a primary amine like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would be a suitable starting point for purity analysis. The acidic modifier ensures that the amine is protonated, leading to better peak shape and retention.
The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP) in what is known as chiral HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of chiral amines. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving enantioseparation. nih.gov The "three-point interaction" model is often invoked to explain the chiral recognition mechanism, where the analyte must have at least three points of interaction with the chiral stationary phase for separation to occur. csfarmacie.cz For primary amines, crown ether-based CSPs can also be highly effective. nih.gov
Table 3: Illustrative Chiral HPLC Method for the Enantioseparation of a Substituted Cyclohexylmethanamine
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | > 1.5 |
Note: These conditions are based on methods used for similar chiral amines and would require optimization for this compound.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound, or a suitable salt thereof (e.g., hydrochloride or tartrate), can be crystallized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring. Furthermore, for a crystalline sample of a single enantiomer, the absolute configuration could be determined. In the case of a racemic mixture, it would reveal how the two enantiomers pack in the crystal lattice. To date, no publically available crystal structure of this compound has been reported.
Reactivity and Reaction Mechanisms of 2,2 Dimethylcyclohexyl Methanamine
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine group is the most reactive site of the molecule, capable of participating in a variety of nucleophilic reactions.
Acylation Reactions and Amide Formation
Primary amines readily react with acylating agents such as acyl chlorides, acid anhydrides, and esters to form stable amide derivatives. For (2,2-dimethylcyclohexyl)methanamine, the reaction with an acyl chloride, for instance, would proceed through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the corresponding N-((2,2-dimethylcyclohexyl)methyl)amide.
A general representation of this reaction is as follows:
While specific experimental data for this reaction with this compound is not available, similar reactions with other primary amines are well-documented. orgsyn.orgchemicalbook.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Predicted Reactants and Products for Acylation of this compound
| Reactant 1 | Reactant 2 (Acylating Agent) | Predicted Product |
| This compound | Acetyl chloride | N-((2,2-dimethylcyclohexyl)methyl)acetamide |
| This compound | Benzoyl chloride | N-((2,2-dimethylcyclohexyl)methyl)benzamide |
| This compound | Acetic anhydride | N-((2,2-dimethylcyclohexyl)methyl)acetamide |
Alkylation Reactions
The primary amine of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution (S_N2), where the amine acts as the nucleophile. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The steric bulk of the 2,2-dimethylcyclohexyl group might mitigate, but not entirely prevent, this issue. To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is often employed.
Reactions with Carbonyl Compounds (Imine Formation)
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.comyoutube.comnih.govyoutube.com
The general mechanism involves:
Nucleophilic attack of the amine on the carbonyl carbon. youtube.com
Proton transfer to form a carbinolamine intermediate. youtube.com
Protonation of the hydroxyl group. youtube.com
Elimination of water to form an iminium ion. youtube.com
Deprotonation to yield the final imine product. youtube.com
The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water as it is formed, often using a Dean-Stark apparatus. google.com
Table 2: Predicted Reactants and Products for Imine Formation with this compound
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Predicted Product (Imine) |
| This compound | Acetone | N-(propan-2-ylidene)this compound |
| This compound | Benzaldehyde | N-benzylidenethis compound |
| This compound | Cyclohexanone (B45756) | N-(cyclohexylidene)this compound |
Formation of Sulfonamides and Ureas/Carbamates
Reacting this compound with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonamides. This reaction is analogous to acylation and is a common method for synthesizing this class of compounds. mdpi.comgoogle.com
The synthesis of ureas would involve the reaction of this compound with an isocyanate or by controlled reaction with phosgene (B1210022) or its equivalents. A more modern approach involves the reaction of amines with carbon dioxide. atamanchemicals.com Carbamates can be prepared by reacting the amine with a chloroformate or by reaction with an alcohol in the presence of a coupling agent.
Reactions Involving the Cyclohexyl Ring System
The cyclohexyl ring of this compound is a saturated aliphatic system and is generally unreactive towards many reagents.
Substitution Reactions on the Cyclohexyl Ring
Direct substitution on the unactivated C-H bonds of the cyclohexyl ring is challenging and typically requires harsh reaction conditions, such as free-radical halogenation. These reactions are often non-selective and would likely lead to a mixture of products, with substitution occurring at various positions on the ring. Electrophilic substitution reactions, common for aromatic rings, are not feasible for the saturated cyclohexyl system. researchgate.netncert.nic.inlearncbse.in
Conformational Dynamics and Their Influence on Reactivity
The cyclohexane (B81311) ring of this compound exists predominantly in a chair conformation to minimize angle and torsional strain. msu.eduyoutube.com The presence of the gem-dimethyl group at the C2 position introduces significant steric bulk. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.orglibretexts.org This arrangement leads to two possible chair conformers that are in rapid equilibrium through ring flipping.
The aminomethyl group, being attached to the C1 position, will also be subject to these conformational changes. The relative stability of the two primary chair conformations will depend on the steric interactions of the aminomethyl group with the axial and equatorial methyl groups at C2. The conformation that places the larger groups in positions that minimize steric hindrance will be favored. lumenlearning.compressbooks.pub Specifically, 1,3-diaxial interactions, which are significant destabilizing steric interactions between an axial substituent and other axial groups on the same side of the ring, play a crucial role. youtube.compressbooks.publibretexts.org
The reactivity of the primary amine is directly linked to the conformational equilibrium. An equatorial orientation of the aminomethyl group is generally more stable and allows for greater accessibility of the nitrogen's lone pair for nucleophilic attack. libretexts.org Conversely, an axial orientation would be more sterically hindered, potentially reducing the amine's nucleophilicity. msu.edu The constant ring flipping means that the amine's reactivity is a weighted average of its reactivity in each conformation.
Table 1: Estimated Steric Strain in Substituted Cyclohexanes
| Substituent | A-Value (kcal/mol) |
| Methyl (CH₃) | 1.7 |
| Ethyl (C₂H₅) | 1.8 |
| Isopropyl (i-Pr) | 2.2 |
| tert-Butyl (t-Bu) | > 4.5 |
| Aminomethyl (CH₂NH₂) | ~1.7-2.1 (estimated) |
Note: A-values represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a greater preference for the equatorial position. The A-value for the aminomethyl group is an estimation based on similarly sized substituents.
Metal-Catalyzed Reactions Involving this compound
The sterically hindered nature of this compound makes it an interesting candidate for applications in metal catalysis, particularly where the steric bulk can be exploited to control selectivity.
Ligand Design and Coordination Chemistry
Primary amines can serve as effective ligands for a variety of metal centers. researchgate.net In the case of this compound, the bulky 2,2-dimethylcyclohexyl group can be used to create a specific steric environment around a coordinated metal. This can be advantageous in catalyst design, for instance, by creating a chiral pocket that influences the stereochemical outcome of a reaction or by promoting certain reaction pathways over others.
The design of ligands based on sterically hindered amines has been shown to be effective in challenging catalytic transformations, such as the palladium-catalyzed arylation of hindered primary amines. nih.govorganic-chemistry.orgmit.edu While those examples utilize different amine scaffolds, the principle of using steric bulk to modulate catalyst activity and selectivity is directly applicable. The coordination of this compound to a metal center would likely involve the nitrogen's lone pair, with the bulky alkyl group influencing the coordination geometry and the accessibility of the metal center to substrates.
Role as a Nucleophilic Co-Catalyst
Primary amines can act as nucleophilic co-catalysts in various organic reactions. researchgate.net They can activate substrates by forming more reactive intermediates. The nucleophilicity of primary amines is well-established, allowing them to participate in reactions such as additions to carbonyls and imines. chemguide.co.ukyoutube.com
The steric hindrance of this compound would likely temper its nucleophilicity compared to less hindered primary amines. researchgate.net However, this reduced reactivity can be beneficial in preventing side reactions or in achieving higher selectivity in certain transformations. For example, in reactions where over-alkylation is a problem, a sterically hindered amine might react only once. chemguide.co.uklibretexts.org
Regioselectivity and Stereoselectivity in Reactions of this compound
The regioselectivity and stereoselectivity of reactions involving this compound will be heavily influenced by its steric profile.
Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, the bulky nature of the amine would favor attack at the most sterically accessible site. This principle is often exploited in organic synthesis to direct the outcome of a reaction. rsc.org The use of amine catalysts to control regioselectivity in cycloaddition reactions has been demonstrated, where the structure of the amine dictates the reaction pathway. nsfc.gov.cn
Stereoselectivity: this compound is a chiral molecule (assuming it is not a racemic mixture). The presence of a stereocenter at the C1 position means that it can be used as a chiral auxiliary or ligand to induce stereoselectivity in a reaction. The rigid conformational preferences of the substituted cyclohexane ring can effectively transmit stereochemical information from the ligand to the transition state of the reaction, leading to the preferential formation of one enantiomer or diastereomer over another. The stereoselective synthesis of multisubstituted cyclohexanes often relies on the careful control of steric and electronic effects. nih.gov
Mechanistic Investigations of Key Transformations
In nucleophilic substitution reactions , the amine would act as the nucleophile, attacking an electrophilic carbon and displacing a leaving group. ncert.nic.in The reaction would likely proceed via an SN2 mechanism for primary and some secondary substrates. The steric bulk of the nucleophile would significantly slow down the reaction rate compared to less hindered amines.
In reactions with carbonyl compounds , the primary amine would add to the carbonyl carbon to form a carbinolamine intermediate. youtube.com This intermediate can then dehydrate to form an imine. The rate of both the initial addition and the subsequent dehydration would be affected by the steric hindrance around the nitrogen atom.
In metal-catalyzed cross-coupling reactions , where the amine acts as a ligand, the mechanism would be dictated by the catalytic cycle of the specific reaction (e.g., Buchwald-Hartwig amination). The role of the amine ligand would be to stabilize the metal center and influence the rates of key steps such as oxidative addition and reductive elimination. organic-chemistry.org The steric properties of this compound would play a crucial role in these steps.
Computational and Theoretical Studies on 2,2 Dimethylcyclohexyl Methanamine
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and dynamics of (2,2-dimethylcyclohexyl)methanamine. The conformational flexibility of the cyclohexane (B81311) ring, coupled with the rotational freedom of the aminomethyl group, gives rise to a complex potential energy surface.
Force Field Calculations and Molecular Dynamics Simulations
Force field calculations are a cornerstone of molecular modeling, providing an empirical description of the potential energy of a system as a function of its atomic coordinates. For this compound, a suitable force field, such as MMFF94 or a specialized version of the AMBER force field, would be selected. nih.govfrontiersin.orgnih.gov These force fields use a set of parameters to describe bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). Given the specific nature of the gem-dimethyl substitution, re-parameterization of certain dihedral angles might be necessary to accurately reproduce experimental data or high-level quantum mechanical calculations. frontiersin.org
Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the system, can be employed to explore the conformational space of this compound over time. nih.gov An MD simulation would typically be run at a constant temperature (e.g., 300 K) to observe the dynamic behavior of the molecule, including the characteristic chair-boat interconversions of the cyclohexane ring and the rotation of the substituent groups. nih.gov
Conformational Energy Landscape and Global Minima Identification
The conformational energy landscape of this compound is primarily defined by the orientation of the aminomethyl group relative to the cyclohexane ring. The two main chair conformations of the cyclohexane ring are of particular interest. Due to the gem-dimethyl substitution at the C2 position, these two chair conformations are no longer equivalent in energy.
A systematic conformational search, often coupled with energy minimization using force field methods, can identify the various stable conformers and their relative energies. The global minimum energy conformation is the most stable and, therefore, the most populated conformer at equilibrium. For this compound, the global minimum is expected to be a chair conformation where the bulky aminomethyl group occupies an equatorial position to minimize steric strain. sapub.orgpressbooks.pub The 1,3-diaxial interactions between an axial aminomethyl group and the axial hydrogens on the cyclohexane ring would significantly destabilize that conformation. sapub.orgpressbooks.pub
Table 1: Representative Conformational Energies of this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair 1 | Aminomethyl (equatorial) | 0.00 |
| Chair 2 | Aminomethyl (axial) | ~5-7 |
| Twist-Boat | - | ~5.5 |
Note: The values in this table are illustrative and based on typical energy differences for substituted cyclohexanes. The actual values for this compound would require specific calculations.
Quantum Chemical Calculations
Quantum chemical calculations provide a more accurate description of the electronic structure and energetics of this compound compared to empirical force fields. These methods solve the Schrödinger equation at various levels of approximation.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. youtube.com A common approach for this compound would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set (e.g., 6-31G*) or a more flexible Dunning-style basis set (e.g., cc-pVDZ) for geometry optimization and electronic property calculations. nih.govnih.gov
DFT calculations can provide valuable information about the molecule's electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP would highlight the electron-rich region around the nitrogen atom of the amine group, indicating its potential for electrophilic attack. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov
Ab Initio Methods for Geometry Optimization and Energy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate geometry optimizations and energy calculations. frontiersin.orgnih.gov While computationally more expensive than DFT, these methods are often used as a benchmark for less demanding calculations.
For this compound, ab initio calculations would be employed to obtain precise bond lengths, bond angles, and dihedral angles for the global minimum energy conformation and other low-energy conformers. These calculations would also provide accurate relative energies between different conformers, allowing for a more reliable determination of the conformational equilibrium.
Table 2: Predicted Optimized Geometry Parameters for the Global Minimum of this compound
| Parameter | Value |
| C-C (ring) bond length | ~1.54 Å |
| C-N bond length | ~1.47 Å |
| C-C-C (ring) bond angle | ~111° |
| C-C-N bond angle | ~112° |
| H-N-H bond angle | ~106° |
Note: These values are representative and based on standard bond lengths and angles for similar chemical environments. Precise values would be obtained from specific quantum chemical calculations.
Prediction of Reactivity and Selectivity through Computational Methods
Computational methods are invaluable for predicting the reactivity and selectivity of this compound in chemical reactions. The steric hindrance imposed by the 2,2-dimethylcyclohexyl group is expected to be the dominant factor governing the reactivity of the primary amine. rsc.orgacs.org
The accessibility of the nitrogen lone pair is a critical factor for the amine's nucleophilicity. Computational analysis of the steric bulk, for instance, by calculating the percentage of buried volume (%Vbur), can quantify the steric hindrance around the nitrogen atom. rsc.org This steric shielding would likely reduce the rate of reactions that require direct attack on the nitrogen atom.
Furthermore, computational modeling can be used to study the transition states of potential reactions involving the amine group. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely products and the selectivity of the reaction. For example, in reactions where the amine can act as a base or a nucleophile, computational studies can help to determine which pathway is energetically more favorable under specific conditions. The significant steric hindrance may also lead to unusual reaction pathways or product distributions compared to less hindered primary amines. acs.org
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial in determining the physical and chemical properties of molecular systems, including their packing in the solid state, their behavior in solution, and their interaction with biological targets. nih.gov For this compound, a variety of intermolecular forces are expected to be at play.
The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds, which are among the strongest types of intermolecular forces. libretexts.orgyoutube.com In a condensed phase, it is anticipated that the N-H protons will form hydrogen bonds with the lone pair of electrons on the nitrogen atom of neighboring molecules.
In addition to hydrogen bonding, dipole-dipole interactions are expected due to the polar nature of the C-N bond. libretexts.org The molecule possesses a permanent dipole moment, with the negative end centered on the electronegative nitrogen atom and the positive end on the aminomethyl group and the adjacent carbon atoms.
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are powerful tools for visualizing and quantifying these interactions. uc.ptresearchgate.net These methods can reveal the specific regions of the molecule involved in different types of interactions and provide estimates of their strengths.
A summary of the expected non-covalent interactions is presented in the table below.
| Interaction Type | Origin | Expected Significance |
| Hydrogen Bonding | N-H group (donor) and N lone pair (acceptor) | High |
| Dipole-Dipole | Polar C-N and N-H bonds | Moderate |
| London Dispersion | Entire molecule, especially the alkyl framework | High |
Spectroscopic Property Prediction and Validation
Computational chemistry provides valuable tools for the prediction of spectroscopic data, which can aid in the identification and characterization of new compounds. researchgate.net Density Functional Theory (DFT) is a commonly employed method for predicting NMR and IR spectra with a reasonable degree of accuracy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of this compound can be predicted computationally.
¹H NMR: The protons on the aminomethyl group (CH₂-NH₂) are expected to appear as a distinct signal, the chemical shift of which would be influenced by the electronegativity of the nitrogen atom. The protons of the cyclohexane ring would exhibit complex splitting patterns due to their different chemical environments (axial vs. equatorial) and spin-spin coupling. The two methyl groups at the C2 position are diastereotopic and are therefore expected to have slightly different chemical shifts, appearing as two separate singlets.
¹³C NMR: The carbon atom of the aminomethyl group would have a characteristic chemical shift in the range typical for alkylamines. The carbons of the cyclohexane ring would show distinct signals depending on their substitution and position relative to the aminomethyl group. The quaternary carbon at C2 bearing the two methyl groups would have a unique chemical shift, as would the two methyl carbons themselves.
The table below provides a qualitative prediction of the key NMR signals.
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ¹H | -CH₂-NH₂ | 2.5 - 3.0 | Triplet (or complex multiplet) |
| ¹H | Cyclohexyl-H | 1.0 - 2.0 | Complex multiplets |
| ¹H | -C(CH₃)₂ | 0.8 - 1.2 | Two singlets |
| ¹³C | -C H₂-NH₂ | 40 - 50 | - |
| ¹³C | Cyclohexyl-C | 20 - 45 | - |
| ¹³C | -C (CH₃)₂ | 30 - 40 | - |
| ¹³C | -C(C H₃)₂ | 25 - 35 | - |
Infrared (IR) Spectroscopy:
The IR spectrum is determined by the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:
N-H stretching: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower frequencies.
C-H stretching: The sp³ C-H bonds of the cyclohexane ring and methyl groups will give rise to strong absorptions in the 2850-3000 cm⁻¹ region.
N-H bending: The bending vibration of the N-H bond (scissoring) is expected to appear around 1600 cm⁻¹.
C-N stretching: The C-N stretching vibration is typically found in the 1000-1200 cm⁻¹ region and is often of medium to weak intensity.
Validation of these computational predictions against experimental data is a critical step. mdpi.com While experimental spectra for this specific molecule are not widely available in the literature, any future synthesis and characterization would provide the necessary data to assess the accuracy of the theoretical models. Discrepancies between predicted and experimental spectra can often provide deeper insights into the subtle electronic and structural features of the molecule.
Derivatives, Analogues, and Synthetic Utility of 2,2 Dimethylcyclohexyl Methanamine
Synthesis of Functionalized Derivatives for Material Science Applications
The incorporation of bulky, aliphatic moieties like the 2,2-dimethylcyclohexyl group into polymers or onto surfaces can, in principle, impart unique physical and chemical properties such as hydrophobicity, thermal stability, and altered morphology. However, the potential of (2,2-dimethylcyclohexyl)methanamine as a precursor for advanced materials has not been documented in peer-reviewed literature.
Polymer Synthesis utilizing this compound as a Monomer or Linker
There are currently no published studies that describe the use of this compound as a monomer or a linker in polymerization reactions. The amine functionality provides a reactive handle for incorporation into various polymer backbones, such as polyamides, polyimides, or polyureas. The gem-dimethyl substitution on the cyclohexane (B81311) ring would be expected to introduce steric hindrance, potentially influencing polymer chain packing and resulting in materials with modified solubility, glass transition temperatures, and mechanical properties. However, no data on such polymers, including their synthesis, characterization, or properties, is available.
Surface Modification and Coating Applications
The covalent attachment of this compound to surfaces could be a viable strategy for creating hydrophobic or low-adhesion coatings. The amine group could be used to react with various surface functionalities (e.g., epoxides, carboxylic acids, or isocyanates) on substrates like silica (B1680970), metals, or other polymers. Nevertheless, a search of the scientific literature reveals no reports on the use of this compound for surface modification or as a component in coating formulations.
Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis
Chiral amines are foundational to the field of asymmetric catalysis, serving as precursors to a vast array of chiral ligands and auxiliaries that enable the enantioselective synthesis of valuable molecules. While the cyclohexane backbone is a common feature in successful chiral ligands, the specific contribution of the 2,2-dimethyl substitution pattern in conjunction with a methanamine linker remains unexplored.
Design Principles for Chiral Auxiliaries and Ligands
The design of effective chiral auxiliaries and ligands often relies on creating a well-defined and sterically demanding chiral environment around a metal center or a reactive site. The rigidity of the cyclohexane ring and the defined stereochemistry of substituents are key to inducing high levels of enantioselectivity. The presence of a gem-dimethyl group at the C2 position of the cyclohexane ring in this compound could, in theory, serve as a strong stereodirecting element, locking the conformation of the ring and influencing the spatial arrangement of a coordinated metal or substrate. However, no literature is available that discusses the design, synthesis, or theoretical modeling of chiral ligands derived from this compound.
Application in Enantioselective Organic Transformations
Consequently, with no reports on the synthesis of chiral ligands from this compound, there is a complete absence of data on their application in any enantioselective organic transformations. There are no research findings to populate data tables on their performance in reactions such as asymmetric reductions, alkylations, or cycloadditions.
Utilization as a Building Block in Complex Molecule Synthesis
Chemical suppliers list the related alcohol, (2,2-dimethylcyclohexyl)methanol, as a building block, suggesting that the corresponding amine could also serve as a useful scaffold in the synthesis of more complex molecules. The 2,2-dimethylcyclohexyl moiety could be integrated into pharmacologically active compounds or other functional organic molecules to modulate properties like lipophilicity, metabolic stability, and binding affinity.
Despite this potential, there are no documented examples in the scientific literature of this compound being used as a key intermediate or building block in the total synthesis of natural products or other complex target molecules. Its synthetic utility in this regard remains to be demonstrated.
Construction of Spirocyclic Systems
The primary amine functionality of this compound serves as a key reactive handle for the construction of spirocyclic systems, which are prevalent in many biologically active compounds. Spirocycles, characterized by two rings sharing a single atom, offer a three-dimensional architecture that is highly valued in drug discovery. nih.gov
One plausible and established method for constructing nitrogen-containing spirocycles from primary amines is through an annulative approach involving photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular nucleophilic aromatic substitution (SNAr). whiterose.ac.uk In a representative reaction, a primary amine can be reacted with a suitably functionalized vinylpyridine. For instance, the reaction of a primary amine with a halogenated vinylpyridine can proceed via a photoredox-catalyzed HAA to form an intermediate γ-pyridyl amine. Subsequent heating in the presence of a non-nucleophilic base can then trigger an intramolecular SNAr cyclization to yield a spirocyclic tetrahydronaphthyridine. whiterose.ac.uk
Applying this methodology to this compound, it is conceivable that it could react with a substrate like 2-fluoro-3-vinylpyridine. The sterically hindered nature of the 2,2-dimethylcyclohexyl group would likely influence the reaction kinetics and potentially the stereochemical outcome of the spiro center.
Another general strategy for the synthesis of nitrogen-containing spirocycles involves the dearomatizing intramolecular diamination of phenols. cambridgemedchemconsulting.com This method uses a phenol (B47542) bearing a pendant urea, which acts as a double nucleophile upon oxidative cyclization. While this specific approach requires a different starting material, the underlying principle of using a nitrogen nucleophile to form a spirocyclic junction is a cornerstone of synthetic chemistry.
A summary of a potential synthetic approach is presented below:
| Reaction Type | Reactants | Potential Product | Key Features |
| Annulative Spirocyclization | This compound, Halogenated Vinylpyridine | Spirocyclic Tetrahydronaphthyridine | Photoredox-catalyzed HAA followed by intramolecular SNAr. The gem-dimethyl group provides conformational rigidity. |
| Reductive Amination/Cyclization | This compound, Cyclic Diketone | Diazaspiroalkane | Stepwise condensation and reduction to form a dispirocyclic system. Steric hindrance may necessitate optimized reaction conditions. |
It is important to note that while these methods are established for simpler primary amines like cyclohexylamine (B46788), their application to the bulkier this compound would require empirical optimization of reaction conditions. whiterose.ac.uk
Incorporation into Macrocyclic Structures
Macrocycles, cyclic molecules containing large rings, are of significant interest in materials science and medicinal chemistry due to their unique host-guest properties and ability to adopt specific conformations. drughunter.com The incorporation of the rigid this compound unit into a macrocyclic framework can be envisioned through several established macrocyclization strategies.
Common methods for synthesizing nitrogen-containing macrocycles involve the reaction of diamines with dicarbonyl compounds or their derivatives, such as diacyl chlorides or dialdehydes, under high-dilution conditions to favor intramolecular cyclization over polymerization. chem-space.comcambridgemedchemconsulting.com While this compound itself is a monoamine, it can be readily converted into a diamine synthon suitable for such reactions. For example, acylation with a linker molecule containing a second reactive site would prepare it for a subsequent macrocyclization step.
Alternatively, this compound can be incorporated as a side chain or a component of a larger building block in a macrocyclization reaction. The gem-dimethyl group on the cyclohexane ring would be expected to exert a significant influence on the conformational preference of the resulting macrocycle, potentially pre-organizing it for specific binding events.
The table below outlines potential strategies for incorporating the this compound moiety into macrocycles.
| Macrocyclization Strategy | Required Derivative of this compound | Co-reactant | Potential Macrocyclic Product |
| [2+2] Schiff Base Condensation | N,N'-bis((2,2-dimethylcyclohexyl)methyl)diamine | Dicarbonyl compound (e.g., isophthalaldehyde) | Polyimine Macrocycle |
| Polyamide Formation | This compound | Diacyl Chloride | Polyamide Macrocycle (as part of a larger diamine) |
| Ring-Closing Metathesis (RCM) | N-alkenylated this compound derivative | Diene-containing linker | Unsaturated Nitrogen-containing Macrocycle |
The steric bulk of the 2,2-dimethylcyclohexyl group would likely decrease the rate of macrocyclization reactions but could also favor the formation of a specific, less-strained macrocyclic isomer.
Bioisosteric Analogues and Conformational Probes for Receptor Studies
Bioisosteric replacement is a key strategy in drug design, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance activity, selectivity, or pharmacokinetic properties. nih.govsapub.org The (2,2-dimethylcyclohexyl)methyl group can be considered a bioisostere for other bulky, lipophilic groups such as a tert-butyl group or a disubstituted aromatic ring. sapub.org Its primary value in this context lies in its conformational rigidity.
The gem-dimethyl substitution at the C2 position of the cyclohexane ring effectively locks the ring in a specific chair conformation, restricting the rotational freedom around the C1-methanamine bond. This makes derivatives of this compound excellent conformational probes for studying ligand-receptor interactions. By incorporating this rigid group into a series of potential ligands, researchers can investigate the steric and conformational requirements of a receptor's binding pocket.
For example, in the development of antagonists for the Neurokinin-1 (NK1) receptor, the stereochemistry of substituted cyclohexylamine rings was found to be crucial for high-affinity binding. The use of conformationally restricted analogues helps to define the optimal three-dimensional arrangement of functional groups necessary for biological activity.
The properties of the (2,2-dimethylcyclohexyl)methyl group as a bioisostere are summarized below:
| Property | Description | Implication for Receptor Studies |
| Steric Bulk | The group occupies a significant and well-defined volume. | Can be used to probe the size and shape of a receptor's binding pocket. |
| Lipophilicity | The hydrocarbon structure increases the lipophilicity of a molecule. | Can enhance membrane permeability and hydrophobic interactions with the receptor. |
| Conformational Rigidity | The gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring. | Allows for the study of specific conformers and their binding affinity, helping to elucidate the bioactive conformation of a ligand. |
| Metabolic Stability | The quaternary carbon atom is generally resistant to metabolic oxidation. | Can be used to block metabolic hotspots in a lead compound, potentially improving its pharmacokinetic profile. |
In essence, the this compound moiety serves as a valuable tool for medicinal chemists. Its incorporation into potential drug candidates allows for a systematic exploration of the structure-activity relationship, where the rigid conformational properties can help to dissect the precise requirements for effective receptor binding, without introducing clinical implications at this stage of research.
Conclusion and Future Research Directions for 2,2 Dimethylcyclohexyl Methanamine
Summary of Key Synthetic and Reactivity Insights
Several reducing agents could be employed, with sodium borohydride (B1222165) being a common and effective choice. organic-chemistry.org Alternatively, catalytic hydrogenation using catalysts like nickel could also achieve the desired transformation. nih.gov The synthesis of the precursor aldehyde, 2,2-dimethylcyclohexanecarbaldehyde, is also feasible through established organic synthesis routes.
The reactivity of (2,2-dimethylcyclohexyl)methanamine is expected to be characteristic of a primary amine. However, the presence of the sterically demanding 2,2-dimethylcyclohexyl group, which is analogous to a neopentyl group, is anticipated to significantly influence its reactivity. researchgate.netethz.ch This steric hindrance would likely decrease the rates of nucleophilic substitution and other reactions involving the amine group compared to less hindered primary amines. researchgate.net For instance, reactions at the nitrogen atom, such as alkylation or acylation, would be slower. libretexts.org
Unaddressed Research Questions and Challenges
The study of this compound is still in its infancy, leaving a host of research questions and challenges to be addressed. A significant hurdle is the development of a high-yield, stereoselective synthesis. The presence of a chiral center at the 1-position of the cyclohexane (B81311) ring means that enantiomerically pure forms of the compound could have distinct properties and applications.
Key unaddressed questions include:
What are the optimal conditions for the stereoselective synthesis of (R)- and (S)-(2,2-dimethylcyclohexyl)methanamine?
How does the gem-dimethyl group affect the pKa of the amine and its coordination chemistry with various metal ions?
What is the conformational landscape of the molecule, and how do the different conformers influence its reactivity?
Are there any unique intramolecular interactions between the amine group and the gem-dimethyl-substituted ring?
Overcoming the challenge of steric hindrance in subsequent derivatization reactions will be crucial for exploring the full potential of this molecule. ethz.ch
Prospective Methodological Innovations for this compound Research
Future research would benefit from the application of modern synthetic and analytical techniques. Advanced catalytic systems, such as those employing iridium or nickel complexes, could offer more efficient and selective routes for reductive amination. nih.gov The use of biocatalysis, for instance, employing engineered amine dehydrogenases, could provide a highly enantioselective pathway to specific stereoisomers. nih.gov
Computational chemistry and molecular modeling will be invaluable tools for predicting the compound's properties, including its conformational preferences, reactivity, and spectroscopic signatures. These computational studies can guide experimental work and help in the rational design of derivatives with desired characteristics.
Furthermore, high-throughput screening of reaction conditions could accelerate the optimization of synthetic protocols. The development of novel ligands for metal-catalyzed reactions could also help to overcome the challenges posed by the sterically hindered nature of the substrate.
Potential Avenues for Advanced Synthetic Applications and Material Science Contributions
The unique structural features of this compound make it a promising candidate for various applications. The rigid and bulky 2,2-dimethylcyclohexyl moiety could be leveraged in the design of novel chiral auxiliaries or ligands for asymmetric catalysis.
In the realm of material science, this compound could serve as a building block for the synthesis of new polymers, dendrimers, or liquid crystals. The incorporation of the gem-dimethylcyclohexyl group could impart interesting physical properties, such as increased thermal stability or altered solubility, to these materials.
There is also potential for its use as a scaffold in medicinal chemistry. The lipophilic nature of the cyclohexyl ring combined with the reactive amine handle could be advantageous in the design of new therapeutic agents. For example, derivatives of similar cyclic amines have been explored for their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
